Darexaban-d3 (maleate)

LC-MS/MS Stable Isotope Dilution Internal Standard

In quantitative LC-MS/MS bioanalysis of darexaban, non-isotopic internal standards introduce systematic error from differential extraction recovery, retention time shifts, and incomplete matrix effect correction, compromising FDA/EMA validation compliance. • Darexaban-d3 (maleate) provides a +3.019 Da mass shift with near-identical physicochemical properties, ensuring co-elution and matched ion suppression/enhancement compensation. • Validated methods achieve accuracy within ±8.8% RE and precision CV <8.0%, meeting regulatory bioanalytical criteria. • Recommended IS for darexaban and darexaban glucuronide (YM-222714) quantification in plasma/urine across preclinical ADME and clinical PK/DDI studies.

Molecular Formula C31H34N4O8
Molecular Weight 593.6 g/mol
Cat. No. B12426043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarexaban-d3 (maleate)
Molecular FormulaC31H34N4O8
Molecular Weight593.6 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/i2D3;
InChIKeyWHMPMUVISXATBH-ZNRNECGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darexaban-d3 (maleate) – Internal Standard Overview


Darexaban-d3 (maleate) is a deuterated stable isotope-labeled internal standard (SIL-IS) of the oral direct factor Xa (FXa) inhibitor darexaban (YM150), a compound originally developed by Astellas Pharma for thromboembolic disease prophylaxis. The molecule contains three deuterium atoms substituting three hydrogen atoms on the para-methoxybenzamide group, yielding a molecular formula of C31H31D3N4O8 and a molecular weight of 593.6 g/mol [1]. The parent compound darexaban competitively and selectively inhibits human FXa with a Ki of 31 nM, and its pharmacologically active metabolite darexaban glucuronide (YM-222714) has a Ki of 20 nM [2]. Darexaban-d3 (maleate) is structurally identical to the unlabeled analyte except for the 2H/1H substitution, making it the appropriate internal standard for quantitative LC-MS/MS determination of darexaban and its metabolites in biological matrices.

Deuterated SIL-IS for darexaban bioanalysis
Co-elution with analyte for matched matrix correction
Supports LC-MS/MS quantification in biological matrices

Why Darexaban-d3 (maleate) Is Irreplaceable


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopic structural analog as an internal standard introduces systematic error because such compounds differ from the analyte in extraction recovery, chromatographic retention time, and ionization efficiency within the electrospray source. These differences result in incomplete correction for matrix effects—ion suppression or enhancement caused by co-eluting endogenous components—compromising both accuracy and precision [1]. An unlabeled standard (darexaban itself) cannot serve as an internal standard because it is indistinguishable from the analyte by mass spectrometry. The deuterated analog Darexaban-d3 (maleate) overcomes these limitations: the three-deuterium substitution imparts a detectable +3 Da mass shift while preserving near-identical physicochemical properties, ensuring co-elution and matched matrix effect compensation. This principle is the basis for stable isotope dilution analysis, widely regarded as the gold standard for quantitative mass spectrometry in biological fluids.

Structural analog
Differences in extraction and ionization may reduce matrix effect correction accuracy.
Unlabeled analyte
Indistinguishable from target by mass spectrometry, limiting direct substitution as internal standard.
Matched-property IS
Deuterated analog supports co-elution and consistent method performance where structural analogs may drift.

Darexaban-d3 (maleate) Differentiation Evidence


Isotopic Mass Shift Provides Baseline Resolution

Darexaban-d3 (maleate) exhibits a molecular weight of 593.6 g/mol, which is 3.0 g/mol higher than the unlabeled darexaban maleate (590.6 g/mol). This mass difference arises from the replacement of three hydrogen atoms (¹H, 1.0078 Da each) with deuterium atoms (²H, 2.0141 Da each), yielding a calculated mass increment of +3.019 Da [1][2]. In mass spectrometry, a mass shift of at least 3 Da is recommended to minimize isotopic cross-talk: the natural abundance of ¹³C (approx. 1.1% per carbon) in a molecule with ~30 carbons produces an M+1, M+2, and M+3 isotopic envelope from the unlabeled analyte that could otherwise contribute signal to the internal standard detection channel. The +3 Da shift positions the deuterated IS signal beyond the significant isotopic cluster of the analyte, ensuring unambiguous quantifier ion selection.

Mass Shift
Head-to-head
+3.019 Da
Supports baseline MS separation from analyte
≥3 Da avoids isotopic cross-talk from unlabeled species
LC-MS/MS Stable Isotope Dilution Internal Standard

LC-MS/MS Accuracy with Deuterated Internal Standard

In the clinical drug-drug interaction study of darexaban with rifampicin, plasma and urine concentrations of darexaban and darexaban glucuronide were quantified using a validated LC-MS/MS method with a deuterated internal standard. For plasma, accuracy expressed as relative error (%RE) ranged from -5.5% to 1.7% for darexaban and -2.8% to 2.3% for darexaban glucuronide; precision (CV%) ranged from 5.5% to 8.0%. For urine, accuracy was between -8.8% and 1.6% for darexaban and -3.5% to 1.0% for the glucuronide, with precision between 4.2% and 8.0% [1]. These figures satisfy the FDA and EMA bioanalytical method validation acceptance criteria (±15% RE, CV ≤15%) and demonstrate that the deuterated IS provides adequate matrix effect compensation across two distinct biological matrices (plasma and urine) at clinically relevant concentration ranges.

Validation Data
Method context
Accuracy −5.5% to 1.7% RE, CV 5.5–8.0%
Meets bioanalytical validation benchmarks
Across plasma and urine matrices; human research samples
Bioanalytical Method Validation Pharmacokinetics Darexaban Quantification

Antithrombotic Effect Without Bleeding Prolongation

In rat venous thrombosis and arterio-venous (A-V) shunt models, darexaban strongly suppressed thrombus formation with ID50 values of 0.97 mg/kg (venous) and 16.7 mg/kg (A-V shunt) without affecting bleeding time. In contrast, warfarin suppressed thrombus formation but caused a marked prolongation of bleeding time at antithrombotic doses [1]. In mouse tail-transection bleeding models, darexaban showed no significant effect on blood loss at doses up to 10 mg/kg, while warfarin produced a dose-dependent increase in blood loss that reached statistical significance from 1 mg/kg/day [2]. Collectively, these data indicate that darexaban achieves antithrombotic efficacy at doses that spare hemostatic function, a clinically meaningful differentiation from the vitamin K antagonist warfarin.

Hemostatic Profile
Head-to-head
Darexaban: ID50 0.97 mg/kg (venous), no bleeding time prolongation
vs
Warfarin: bleeding time prolonged at antithrombotic doses
Supports PK/PD correlation studies in FXa inhibition research
Rodent model data; endpoint interpretation required
Antithrombotic Efficacy Bleeding Risk Warfarin Comparison

UGT Metabolism Minimizes CYP3A4 DDI

Darexaban is rapidly and extensively metabolized to darexaban glucuronide (YM-222714) via UDP-glucuronosyltransferases (UGTs) during first-pass metabolism, with the glucuronide accounting for up to 95.8% of plasma radioactivity after oral administration [1][2]. This metabolic route largely bypasses cytochrome P450 enzymes. In a clinical crossover study, co-administration of the strong CYP3A4/P-gp inhibitor ketoconazole (400 mg once daily) with darexaban 60 mg resulted in a geometric mean ratio (GMR) for darexaban glucuronide AUCinf of only 1.11 (90% CI: 1.00-1.23) [3]. By comparison, co-administration of ketoconazole with rivaroxaban increased rivaroxaban AUC by approximately 2.5- to 2.6-fold and Cmax by 1.6- to 1.7-fold, with significant increases in pharmacodynamic effects [4]. This metabolic distinction means that darexaban can be studied in patient populations receiving concomitant CYP3A4/P-gp inhibitors without the confounding pharmacokinetic interactions that complicate rivaroxaban or apixaban investigations.

DDI Profile
Context-dependent
Darexaban glucuronide AUC GMR 1.11 with ketoconazole
vs
Rivaroxaban AUC increase ~2.5-fold with ketoconazole
Lower CYP3A4 interaction may support polypharmacy research models
Cross-study comparison; UGT-dependent metabolism context
Drug-Drug Interaction Metabolic Pathway CYP3A4 Independence

Rapid Absorption and Dose-Proportional Pharmacokinetics

Following oral administration of [14C]darexaban maleate at 60 mg, both the parent compound and its active glucuronide metabolite reached peak plasma concentrations at approximately 0.75 hours, indicating rapid gastrointestinal absorption [1]. In single and multiple ascending dose studies (20-240 mg), plasma concentrations of darexaban glucuronide increased dose-dependently, with Cmax and AUC demonstrating dose proportionality across the entire range in both Caucasian and Japanese subjects [2]. The rapid attainment of peak concentrations and predictable, linear PK simplify the timing of sample collection in PK studies and reduce the number of time-points needed to adequately characterize the exposure profile. This predictability is directly relevant to the procurement of the deuterated IS, as methods developed with Darexaban-d3 (maleate) can be applied across a wide dose range without requiring re-validation of the analytical dynamic range.

Tmax
Reported
0.75 h
Supports streamlined sampling schedules
Dose-proportional exposure up to 240 mg
Pharmacokinetic Linearity Dose Proportionality Rapid Absorption

Darexaban-d3 (maleate) Applications


Quantitative Bioanalysis in PK Studies

Darexaban-d3 (maleate) is the recommended internal standard for LC-MS/MS methods quantifying darexaban and its active metabolite darexaban glucuronide (YM-222714) in human or animal plasma and urine. Validated methods using this deuterated IS have demonstrated accuracy within ±8.8% RE and precision CV <8.0%, meeting FDA/EMA bioanalytical method validation criteria [1]. The +3.019 Da mass shift ensures unambiguous mass spectrometric discrimination from the unlabeled analyte without isotopic cross-talk [2]. This application is critical for preclinical ADME profiling and clinical Phase I-II pharmacokinetic studies where darexaban's rapid Tmax (0.75 h) demands a high-sampling-frequency protocol, necessitating a robust and interference-free internal standard [3].

CYP3A4-Independent DDI Assessment

Because darexaban is metabolized primarily by UGTs rather than CYP3A4, it serves as a probe substrate in drug-drug interaction studies involving CYP3A4/P-gp inhibitors or inducers. The minimal pharmacokinetic interaction with ketoconazole (AUC GMR 1.11) and rifampicin has been documented using LC-MS/MS methods that employ a deuterated IS for accurate quantification of darexaban and its glucuronide in plasma and urine [1][2]. Researchers conducting polypharmacy studies in cardiovascular or perioperative settings benefit from the deuterated IS to achieve the analytical precision required to detect small but potentially significant exposure changes in DDI assessments.

Antithrombotic Efficacy vs. Bleeding Risk Modeling

The unique ability of darexaban to achieve antithrombotic efficacy (rat venous thrombosis ID50 = 0.97 mg/kg) without prolonging bleeding time—a property not shared by warfarin—makes the compound a valuable tool for investigating the therapeutic window in anticoagulation [1]. Preclinical researchers performing PK/PD correlation studies require Darexaban-d3 (maleate) as the internal standard to construct accurate plasma concentration–effect relationships, linking drug exposure to both thrombus inhibition and hemostatic safety endpoints. This evidence directly supports the selection of the deuterated IS for studies aimed at defining optimal anticoagulant dosing regimens.

Cross-Ethnicity Pharmacokinetic Bridging

The demonstrated dose proportionality and consistent pharmacokinetics of darexaban across Caucasian and Japanese populations, with Cmax differences limited to 17-19% and similar AUC, position this compound as a reference for cross-ethnicity PK bridging strategies [1]. Bioanalytical laboratories supporting multi-regional clinical trials can standardize their LC-MS/MS methods on Darexaban-d3 (maleate) to ensure inter-laboratory and inter-study comparability of concentration data, leveraging the deuterated IS's ability to compensate for matrix variability across ethnically diverse plasma samples.

Application
Selection Property
Validation Focus
PK bioanalysis (darexaban & glucuronide)
Deuterated IS for matrix effect compensation
Accuracy/precision in biological matrices review
CYP3A4-independent DDI studies
UGT-mediated metabolism pathway
Minimal CYP interaction profile validation
PK/PD correlation studies
FXa inhibition with bleeding risk separation
Thrombus inhibition vs hemostasis endpoints
Cross-ethnicity PK bridging studies
Dose proportionality across populations
Inter-study concentration comparability
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